Regiochemistry: 1,5- vs. 1,3-Dimethylpyrazol-4-yl
The target compound features a 1,5-dimethyl substitution on the pyrazole ring, a critical regiochemical feature. Its closest analog, CAS 1005611-01-7, bears a 1,3-dimethyl pattern. This positional isomerism is structurally characterized by distinct InChI Keys (NTZRKCQTEAYDOX-N vs. BRPZVQZKECANKE-N) and Canonical SMILES (CC1=C(C=NN1C)C2=NNC(=S)N2N vs. CC1=NN(C)C=C1C1=NN=C(S)N1N) [1]. The 1,5-arrangement positions the methyl group at the C-5 of pyrazole, proximal to the triazole linkage, which can affect the conformation and electronic properties of the heterocyclic system differently than the 1,3-arrangement.
| Evidence Dimension | Regiochemistry and Molecular Identity |
|---|---|
| Target Compound Data | 1,5-dimethylpyrazol-4-yl substitution; InChI Key NTZRKCQTEAYDOX-UHFFFAOYSA-N; Canonical SMILES CC1=C(C=NN1C)C2=NNC(=S)N2N |
| Comparator Or Baseline | 1,3-dimethylpyrazol-4-yl substitution (CAS 1005611-01-7); InChI Key BRPZVQZKECANKE-UHFFFAOYSA-N; Canonical SMILES CC1=NN(C)C=C1C1=NN=C(S)N1N |
| Quantified Difference | Positional isomerism (1,5- vs. 1,3-dimethyl); distinct chemical identities confirmed by unique InChI Keys |
| Conditions | Structural characterization via PubChem (CID 33785742 for target; Fluorochem F371057 for comparator) |
Why This Matters
For SAR-driven optimization, the regioisomeric identity of the pyrazole substituent directly determines pharmacophoric geometry; using the 1,3-isomer in place of the 1,5-isomer would constitute a fundamentally different chemical probe with potentially divergent biological activity.
- [1] PubChem Compound Summary for CID 33785742. 4-Amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol. View Source
